N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c1-11-3-6-14(21)9-16(11)23-19(26)18-12(2)25-10-17(24-20(25)27-18)13-4-7-15(22)8-5-13/h3-10H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVTNWNMLWSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .
Inhibition of Kinases
N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been evaluated for its ability to inhibit certain kinases implicated in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and this compound may serve as a lead structure for developing more potent inhibitors against kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
Biological Research
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .
Neuroprotective Effects
Recent studies have hinted at the neuroprotective potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This application could open avenues for developing treatments aimed at slowing down neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the chloro and fluorine substituents on the phenyl rings is believed to enhance lipophilicity and improve binding affinity to target proteins. A detailed SAR analysis can guide future modifications to enhance efficacy and reduce toxicity .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Assess antimicrobial activity | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study C | Investigate neuroprotective effects | Found that the compound reduced oxidative stress markers in neuronal cell cultures by 30%. |
Chemical Reactions Analysis
Chloro Substituent (C5 Position)
-
Nucleophilic Aromatic Substitution :
Reacts with amines (e.g., piperidine) in DMF at 100°C to form secondary amines .
Example: -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group (if present) to amine, but chloro groups generally remain intact under mild conditions.
Carboxamide Group
-
Hydrolysis :
Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond to yield carboxylic acid and aniline derivatives.-
Conditions : 6M HCl, reflux, 6 h
-
Yield : 70-85%
-
-
Condensation :
Reacts with hydrazines to form hydrazides, a precursor for heterocyclization .
Thiazole Ring Reactivity
-
Oxidation :
Treatment with m-CPBA oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties . -
Electrophilic Substitution :
Nitration (HNO₃/H₂SO₄) occurs preferentially at the electron-rich imidazole ring.
Imidazole Ring Functionalization
-
Methyl Group Reactivity :
The 3-methyl group undergoes free-radical bromination (NBS, AIBN) to yield bromomethyl derivatives.-
Conditions : CCl₄, reflux, 4 h
-
Yield : 50%
-
Catalytic Cross-Coupling Reactions
The compound participates in palladium-mediated transformations due to halogen substituents:
Stability and Degradation Pathways
-
Photodegradation :
UV exposure (λ = 254 nm) in methanol leads to cleavage of the imidazo-thiazole ring, forming nitroso intermediates. -
Acidic/Basic Conditions :
Prolonged exposure to HCl/NaOH (>12 h) degrades the carboxamide group.
Comparative Reactivity with Structural Analogs
Data from similar compounds (e.g., EVT-11393544, EVT-3549187):
| Compound | Chloro Reactivity | Carboxamide Stability | Catalytic Coupling Efficiency |
|---|---|---|---|
| Target Compound | Moderate | High (pH 4–9) | 65% (Suzuki) |
| N-(5-chloro-2-methylphenyl)-... | High | Moderate | 70% |
| 6-(4-fluorophenyl)-3-methyl... | Low | High | 50% |
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related imidazo[2,1-b][1,3]thiazole derivatives, focusing on substituent variations and molecular properties:
Key Findings:
Halogen and Trifluoromethyl Effects: Compounds G677-0104 and G677-0124 () demonstrate that trifluoromethyl groups enhance lipophilicity and metabolic resistance compared to the target compound’s chloro-methylphenyl group. The 4-fluorophenyl group in the target and G677-0104 may improve target affinity via halogen bonding . The absence of chlorine in N-(3,4-dimethylphenyl)-...
Core Modifications :
- Replacement of the carboxamide with a sulfonamide (6-chloro-N-[3-(trifluoromethyl)phenyl]... , ) alters hydrogen-bonding capacity, which may reduce potency in enzyme inhibition .
- ND-12025 () incorporates a pyridine moiety, expanding π-π stacking interactions but increasing molecular weight, which could affect bioavailability .
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how can purity be ensured?
- Methodology :
- Step 1 : Start with a thiazole core (e.g., 2-chlorothiazole derivatives) and perform nucleophilic coupling with 2-chloro-6-methylphenyl isocyanate to form the carboxamide backbone .
- Step 2 : Introduce the imidazo[2,1-b]thiazole moiety via cyclization using reagents like oxalyl chloride or bromo-diethylmalonate under reflux conditions in acetonitrile or DMF .
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final products via recrystallization (ethanol/water mixtures) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm >95% purity via LC-MS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for fluorophenyl/chlorophenyl groups), methyl groups (δ 1.5–2.5 ppm), and carboxamide carbonyls (δ ~165 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .
- X-ray Crystallography : Use SHELXL for refinement; analyze dihedral angles between aromatic rings to confirm steric effects .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinase targets (e.g., BCR-ABL) using ATP-binding assays (luminescence-based ADP detection) .
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s fluorophenyl/chlorophenyl groups and hydrophobic kinase pockets .
- Isotopic Labeling : Incorporate ¹⁸O or ¹³C isotopes during synthesis to track metabolic stability via mass spectrometry .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Replace the 4-fluorophenyl group with trifluoromethyl or methoxy analogs to assess lipophilicity (logP) and metabolic stability .
- Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on cancer cell lines) and correlate with substituent electronic profiles (Hammett σ values) .
- QSAR Modeling : Use Gaussian or Schrödinger software to derive predictive models for activity based on substituent descriptors (e.g., polar surface area) .
Q. What crystallographic techniques are suitable for analyzing conformational flexibility?
- Methodology :
- High-Resolution X-ray Diffraction : Collect data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å) and refine with SHELXL to resolve disorder in the imidazo-thiazole ring .
- Conformational Analysis : Compare crystal structures with DFT-optimized geometries (B3LYP/6-31G* level) to identify steric hindrance or π-π stacking interactions .
Q. How should researchers design bioactivity profiling experiments to avoid false positives?
- Methodology :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Dose-Response Curves : Use 8–12 concentration points (0.1–100 µM) to ensure Hill slopes align with single-site binding .
- Cytotoxicity Controls : Include primary cell lines (e.g., HEK293) to differentiate between selective and general toxicity .
Data Analysis and Validation
Q. How can contradictory bioactivity data from different assays be resolved?
- Methodology :
- Reproducibility Checks : Repeat assays in triplicate under standardized conditions (e.g., 5% CO₂, 37°C) .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Purity Reassessment : Re-analyze compound batches via HRMS to detect trace impurities (e.g., des-methyl byproducts) .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
